molecular formula C11H18Cl2N2 B3034265 (1-Benzylazetidin-3-yl)methanamine dihydrochloride CAS No. 1511585-69-5

(1-Benzylazetidin-3-yl)methanamine dihydrochloride

Cat. No.: B3034265
CAS No.: 1511585-69-5
M. Wt: 249.18
InChI Key: WXSMBTOMTMUVDZ-UHFFFAOYSA-N
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Description

(1-Benzylazetidin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

    Benzylation: The azetidine ring is then benzylated using benzyl halides in the presence of a base to form (1-Benzylazetidin-3-yl)methanamine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of (1-Benzylazetidin-3-yl)methanamine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Benzylazetidin-3-yl)methanamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the azetidine ring or benzyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides, aldehydes, or ketones.

    Reduction Products: Primary or secondary amines, alcohols.

    Substitution Products: Various substituted azetidines or benzyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (1-Benzylazetidin-3-yl)methanamine dihydrochloride is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or catalyst in certain chemical reactions.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Biochemical Studies: It is used in studies involving enzyme interactions and receptor binding.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Chemical Manufacturing: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Benzylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride: Similar structure with a methyl group on the azetidine ring.

    1-Benzylazetidin-3-amine dihydrochloride: Similar structure but lacks the methanamine group.

Uniqueness:

    Structural Features: The presence of both the benzyl group and the methanamine group on the azetidine ring makes (1-Benzylazetidin-3-yl)methanamine dihydrochloride unique.

Properties

IUPAC Name

(1-benzylazetidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSMBTOMTMUVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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